Cas no 26444-20-2 (Diazene,bis(methylphenyl)- (9CI))
26444-20-2 structure
Product Name:Diazene,bis(methylphenyl)- (9CI)
Numero CAS:26444-20-2
MF:C14H14N2
MW:210.274363040924
CID:273600
PubChem ID:11491
Update Time:2025-04-19
Diazene,bis(methylphenyl)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Diazene,bis(methylphenyl)- (9CI)
- ar,ar'-Azotoluene (8CI)
- Azotoluene(7CI)
- (E)-1,2-Di-m-tolyldiazene
- (E)-1,2-bis(3-methylphenyl)diazene
- DTXSID901305668
- 3,3'-Azotoluene
- NSC 31009
- (E)-bis-m-tolyl-diazene
- m,m'-Dimethylazobenzene
- (E)-3,3'-dimethylazobenzene
- NSC-31009
- Diazene, 1,2-bis(3-methylphenyl)-, (1E)-
- Diazene, bis(3-methylphenyl)-
- 1,2-Bis(3-methylphenyl)diazene #
- AS-57549
- CS-0197304
- A832026
- MFCD00048080
- 3,3'-Dimethylazobenzene
- 26444-20-2
- di-m-tolyl-diazene
- NS00043059
- NSC31009
- 588-04-5
- (1E)-1,2-Bis(3-methylphenyl)diazene
- 1,2-Di-m-tolyldiazene
- 51437-67-3
- (E)-1,2-dim-tolyldiazene
- trans-3,3'-Dimethylazobenzene
- AR,AR'-AZOTOLUENE
- SCHEMBL11981455
- trans-m-Azotoluene
- HPSZIXYLILUGIP-UHFFFAOYSA-N
- D0676
- (E)-bis(3-methylphenyl)diazene
- P3F73CHX9G
- EINECS 209-609-8
- Diazene, 1,2-bis(3-methylphenyl)-
- 1,2-Bis(3-methylphenyl)diazene
- AKOS030227968
- SCHEMBL1405327
- FT-0632450
- m,m'-Azotoluene
- m-tolyl(phenyl)diazene
- T71104
- BIS(3-METHYLPHENYL)DIAZENE
- AKOS037645138
-
- Inchi: 1S/C14H14N2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h3-10H,1-2H3/b16-15+
- Chiave InChI: HPSZIXYLILUGIP-FOCLMDBBSA-N
- Sorrisi: N(/C1=CC=CC(C)=C1)=N\C1=CC=CC(C)=C1
Proprietà calcolate
- Massa esatta: 210.11582
- Massa monoisotopica: 210.116
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 213
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 24.7A^2
- XLogP3: 4.4
Proprietà sperimentali
- Densità: 1
- Punto di ebollizione: 352.9°Cat760mmHg
- Punto di infiammabilità: 159.5°C
- Indice di rifrazione: 1.562
- PSA: 24.72
Diazene,bis(methylphenyl)- (9CI) Letteratura correlata
-
Yoshihiro Kikkawa,Mayumi Nagasaki,Yasuo Norikane Phys. Chem. Chem. Phys. 2022 24 29757
-
Xiaoyu Yan,Xiangli Yi,Chanjuan Xi Org. Chem. Front. 2014 1 657
-
Xiaoyu Yan,Xiangli Yi,Chanjuan Xi Org. Chem. Front. 2014 1 657
-
Xiaoyu Yan,Xiangli Yi,Chanjuan Xi Org. Chem. Front. 2014 1 657
-
William Bradley,Leonard J. Watkinson J. Chem. Soc. 1956 319
26444-20-2 (Diazene,bis(methylphenyl)- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti